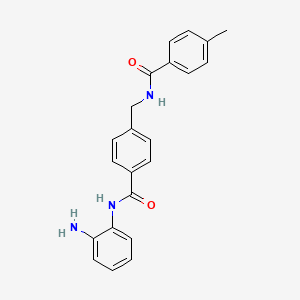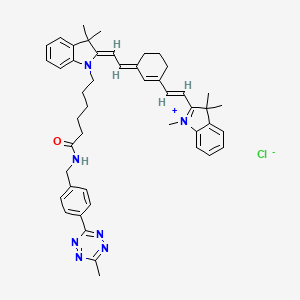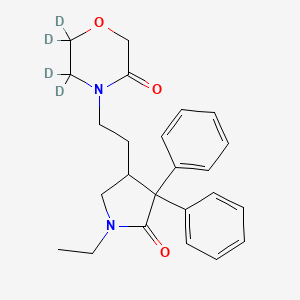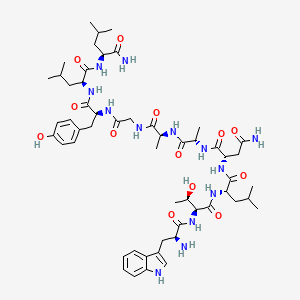
Hdac-IN-72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-72 is a histone deacetylase inhibitor that has garnered significant interest in the field of epigenetics and cancer research. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, this compound can promote a more relaxed chromatin structure, thereby enhancing gene expression and potentially reversing aberrant gene silencing associated with various diseases, including cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-72 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of organic solvents and reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex multi-step synthesis. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac-IN-72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often require controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated forms of the compound .
Applications De Recherche Scientifique
Hdac-IN-72 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in treating cancers, neurodegenerative diseases, and other conditions associated with aberrant gene expression
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mécanisme D'action
Hdac-IN-72 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and enhanced gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action involves the disruption of corepressor complexes and the modulation of transcription factor activity .
Comparaison Avec Des Composés Similaires
Hdac-IN-72 is often compared with other histone deacetylase inhibitors, such as:
Propriétés
Formule moléculaire |
C22H21N3O2 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21N3O2/c1-15-6-10-17(11-7-15)21(26)24-14-16-8-12-18(13-9-16)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
YPFBPJNKEOTEHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)




![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)





